

How to synthesize Dealanylalahopcin in a laboratory setting

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Compound of Interest		
Compound Name:	Dealanylalahopcin	
Cat. No.:	B1669957	Get Quote

Application Notes: Synthesis of Dealanylalahopcin

Abstract **Dealanylalahopcin** is a novel, non-proteinogenic α-amino acid first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] It can also be produced via the enzymatic hydrolysis of the related dipeptide antibiotic, alahopcin.[1] Structurally, it is a unique amino acid with the molecular formula C6H10N2O5.[1] While it demonstrates only weak antibacterial activity against Gram-positive and Gram-negative bacteria, its unique structure makes it a person of interest for structure-activity relationship (SAR) studies, particularly in the development of novel peptide-based therapeutics and enzyme inhibitors.[1] The first enantiospecific total synthesis was achieved from (L)-aspartic acid in thirteen steps.[2] This document outlines a generalized protocol inspired by modern peptide synthesis techniques for the laboratory-scale synthesis of **Dealanylalahopcin** and similar peptide derivatives.

Principle The synthesis of a unique amino acid like **Dealanylalahopcin** or its incorporation into a peptide chain is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acid residues to a growing chain that is covalently attached to an insoluble polymeric resin.[3][4] The key advantages include the ability to drive reactions to completion using excess reagents and the simple removal of these reagents and byproducts by filtration and washing. The most common strategy, Fmoc-SPPS, will be described.

Experimental Protocols



Protocol 1: Solid-Phase Synthesis Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition using the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy, a standard procedure in peptide synthesis.[4]

1. Resin Preparation and Swelling:

- Place the appropriate starting resin (e.g., pre-loaded Wang or Rink Amide resin) in a suitable reaction vessel.
- Wash the resin with Dichloromethane (DCM) three times.
- Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
- Drain the DMF.

2. Fmoc Group Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (1 equivalent less than the amino acid) in DMF.
- Add a tertiary base, N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to activate the solution. The solution should turn yellow.
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may be repeated.

4. Washing:



- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

5. Cleavage and Deprotection:

- Once the peptide sequence is fully assembled, wash the resin with DCM and dry it under a vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under a vacuum.

6. Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Data Presentation

Table 1: Reagents for a Standard 0.1 mmol Scale Coupling Reaction

Reagent	Molar Eq.	Quantity	Purpose
Peptide Resin	1.0	0.1 mmol	Solid support
Fmoc-Amino Acid	4.0	0.4 mmol	Building block
НВТИ	3.9	0.39 mmol	Coupling Activator
DIPEA	8.0	0.8 mmol	Activation Base

| DMF | - | ~10 mL | Solvent |

Table 2: Summary of Key Steps in One SPPS Cycle



Step	Reagent(s)	Time	Objective
1. Deprotection	20% Piperidine in DMF	5 + 15 min	Remove N-terminal Fmoc group
2. Activation	Fmoc-AA, HBTU, DIPEA	~2 min	Activate carboxyl group for coupling
3. Coupling	Activated AA Solution	1-2 hours	Form peptide bond

| 4. Washing | DMF, DCM | ~10 min | Remove excess reagents |

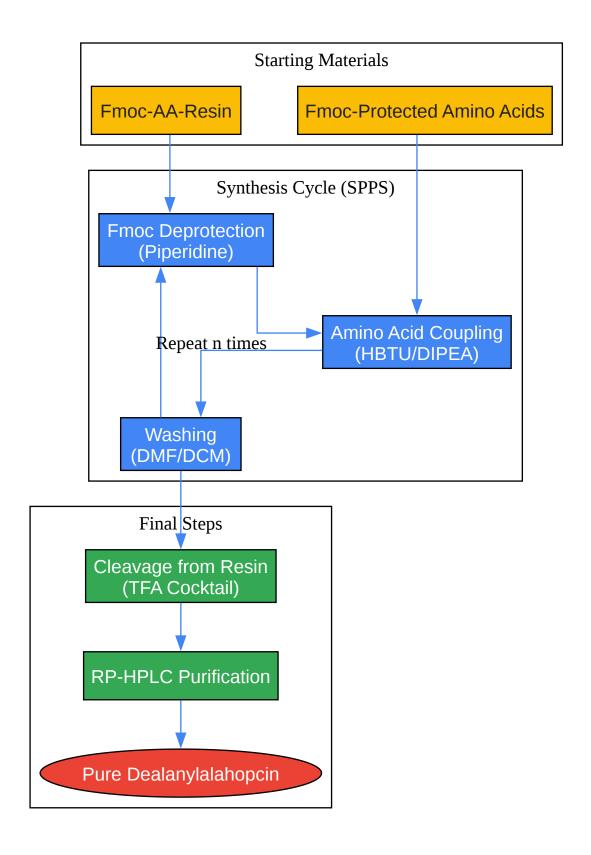
Table 3: Example Analytical Characterization of Final Product

Analysis Method	Expected Result	Purpose
LC-MS (ESI+)	Calculated [M+H]+: 191.0614	Confirms molecular weight and identity
	Found [M+H]+: 191.0611	
RP-HPLC	Single major peak >95% purity	Assesses purity of the final compound

 \mid 1 H NMR \mid Spectrum consistent with proposed structure \mid Confirms chemical structure and stereochemistry \mid

Visualizations

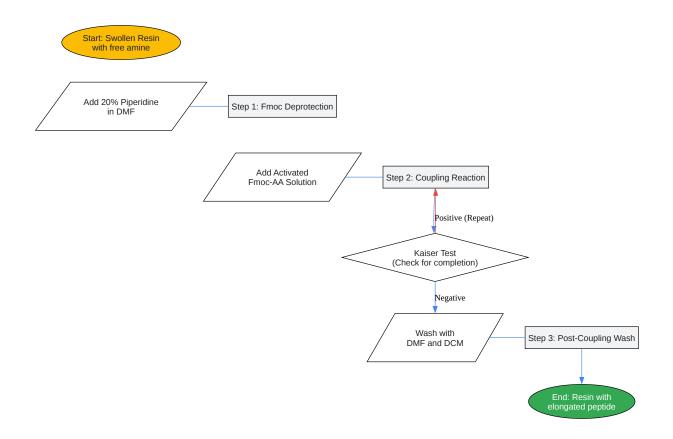




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Caption: High-level workflow for the solid-phase synthesis of **Dealanylalahopcin**.





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Caption: Detailed workflow for a single amino acid coupling cycle in SPPS.



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